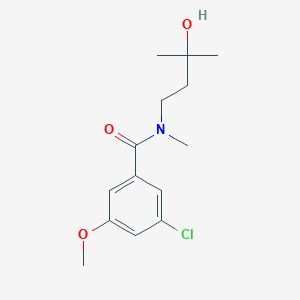
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. The compound is a member of the benzamide class of compounds and has been synthesized in various ways to investigate its mechanism of action, biochemical, and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide is not fully understood. However, it has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the CB1 and TRPV1 receptors. The compound has been shown to have anti-inflammatory effects, as well as analgesic effects. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for investigating various biological processes. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the investigation of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide. One direction is the investigation of its potential use in cancer treatment. Another direction is the investigation of its potential use in the treatment of chronic pain and inflammation. Additionally, research could be conducted to investigate the compound's potential as a therapeutic agent for various neurological disorders.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 5-methoxyanthranilic acid with thionyl chloride to form 5-chloroanthranilic acid. The 5-chloroanthranilic acid is then reacted with N-methyl-3-hydroxy-3-methylbutylamine to form the desired compound.
Aplicaciones Científicas De Investigación
The compound has been investigated for its potential use in pharmaceuticals due to its ability to interact with various biological targets. It has been found to have potential as an anti-inflammatory agent, as well as an analgesic and anti-cancer agent.
Propiedades
IUPAC Name |
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,18)5-6-16(3)13(17)10-7-11(15)9-12(8-10)19-4/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYOAIEJXTYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C(=O)C1=CC(=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5265086.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-cyclopropyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5265088.png)
![N-[(1S)-1-benzyl-2-hydroxyethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5265094.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5265098.png)
![4-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(3-chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5265099.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265103.png)

![2-methoxyethyl 2-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265113.png)
![1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5265121.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5265132.png)
![1-[(3-ethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5265135.png)

![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5265159.png)
